![molecular formula C11H22N2 B595304 3-Methyl-3,9-diazaspiro[5.6]dodecane CAS No. 1256643-45-4](/img/structure/B595304.png)

3-Methyl-3,9-diazaspiro[5.6]dodecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

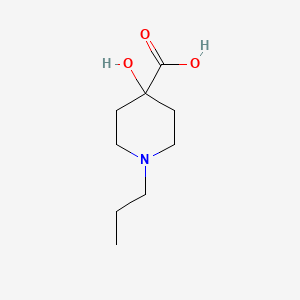

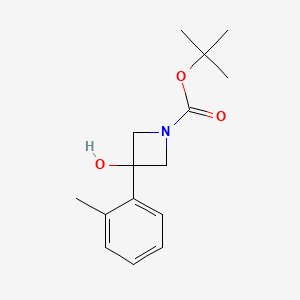

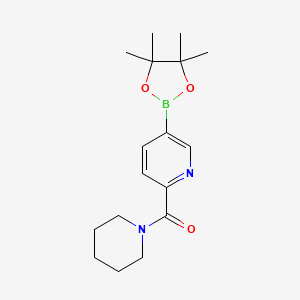

3-Methyl-3,9-diazaspiro[5.6]dodecane is a chemical compound with the molecular formula C11H22N2 . It is typically available in the form of a dihydrochloride hydrate . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Methyl-3,9-diazaspiro[5.6]dodecane consists of a spirocyclic system with two nitrogen atoms incorporated into the ring structure . The InChI code for this compound is 1S/C11H22N2.2ClH.H2O/c1-13-9-5-11(6-10-13)3-2-7-12-8-4-11;;;/h12H,2-10H2,1H3;2*1H;1H2 .Physical And Chemical Properties Analysis

3-Methyl-3,9-diazaspiro[5.6]dodecane has a molecular weight of 255.23 . It is a solid at room temperature and is typically stored at room temperature . The compound is a dihydrochloride hydrate, indicating that it forms a salt with hydrochloric acid and incorporates water into its structure .科学的研究の応用

Synthesis and Drug Discovery Platforms

3-Methyl-3,9-diazaspiro[5.6]dodecane, through its structural analogs, has shown significant promise in the field of synthetic organic chemistry and drug discovery. The synthesis of spirocyclic scaffolds, inspired by bioactive natural products, provides ready-to-use building blocks designed for ease of conversion to lead generation libraries. These spiro scaffolds, including 3,7-diazaspiro[5.6]dodecane variants, have been synthesized using robust methods such as ring-closing metathesis (RCM) and are key in developing potential therapeutic agents due to their structural complexity and functional versatility (Jenkins et al., 2009).

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

The development of efficient, catalyst-free synthetic routes for nitrogen-containing spiro heterocycles, like 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, demonstrates the chemical versatility and potential for novel compound synthesis of this spirocyclic framework. This method, leveraging double Michael addition reactions, highlights the compound's applicability in creating high-yield, structurally diverse molecules within short reaction times, paving the way for new pharmaceuticals and materials (Aggarwal, Vij, & Khurana, 2014).

Antagonistic and Immunomodulatory Properties

Specific derivatives of 3,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists with potential therapeutic applications in treating chemokine-mediated diseases, especially respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This application underscores the compound's relevance in developing treatments for inflammatory and immune-mediated diseases (Norman, 2007).

Solid-Phase Synthesis Platforms

The microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, highlights the compound's role in facilitating the rapid development of complex molecular architectures. This approach, utilizing resin-bound bismesylates and a novel resin linker, illustrates the efficiency and adaptability of spirocyclic compounds in synthesizing potential pharmacological agents under streamlined conditions (Macleod et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-methyl-3,10-diazaspiro[5.6]dodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-9-5-11(6-10-13)3-2-7-12-8-4-11/h12H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALAEASTAWASBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCCNCC2)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3,9-diazaspiro[5.6]dodecane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)

![[(1R,2R,3S,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B595230.png)

![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)